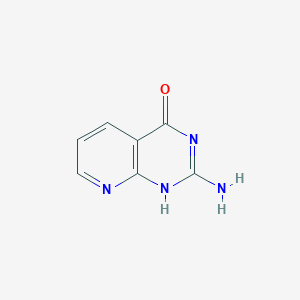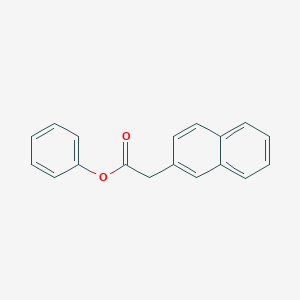
2-Naphthaleneacetic acid, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaleneacetic acid, phenyl ester, also known as Naphthylacetic acid (NAA), is a synthetic plant hormone that is widely used in plant tissue culture. It is a colorless to light yellow crystalline powder that is soluble in alcohol, ether, and chloroform. NAA is used to stimulate root formation, promote cell division, and regulate plant growth.
Mecanismo De Acción
NAA works by mimicking the action of natural plant hormones called auxins. Auxins are responsible for regulating plant growth and development, and NAA is able to stimulate the same processes. When applied to plant tissue, NAA is absorbed into the cells and binds to specific receptors, triggering a series of biochemical reactions that promote cell division and root formation.
Efectos Bioquímicos Y Fisiológicos
NAA has a number of biochemical and physiological effects on plants. It stimulates the production of new cells, promotes root growth, and enhances the uptake of nutrients. NAA also regulates the development of plant organs, such as leaves and flowers, and can be used to control the timing of fruit ripening.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAA is a versatile tool for plant tissue culture and has a number of advantages for lab experiments. It is easy to use and can be applied in a variety of different ways, such as through agar or liquid media. It is also relatively inexpensive compared to other plant hormones. However, NAA can be toxic in high concentrations and must be used with care. It can also have variable effects on different plant species and may not be effective in all cases.
Direcciones Futuras
There are a number of future directions for research into NAA and its applications in plant tissue culture. One area of interest is the development of new synthetic auxins that are more effective or have fewer side effects than NAA. Another area of research is the use of NAA in combination with other plant hormones to achieve specific growth effects. Finally, there is interest in understanding the molecular mechanisms of NAA action, which could lead to the development of new tools for plant breeding and genetic engineering.
Métodos De Síntesis
NAA is synthesized through the esterification of 2-naphthaleneacetic acid with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
NAA is widely used in plant tissue culture for its ability to promote root formation and cell division. It is used to propagate a wide variety of plants, including fruit trees, ornamental plants, and vegetables. NAA is also used in the production of synthetic auxins, which are used in agriculture to increase crop yields.
Propiedades
Número CAS |
158535-61-6 |
|---|---|
Nombre del producto |
2-Naphthaleneacetic acid, phenyl ester |
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
phenyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(20-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2 |
Clave InChI |
XELMFXOLCGLVGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



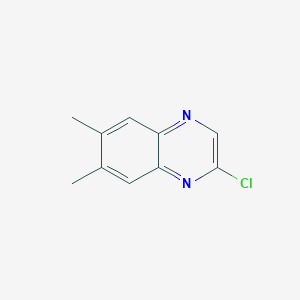
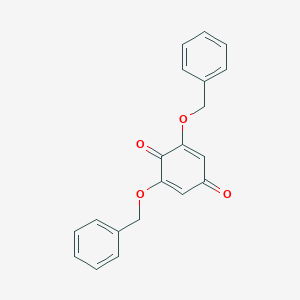
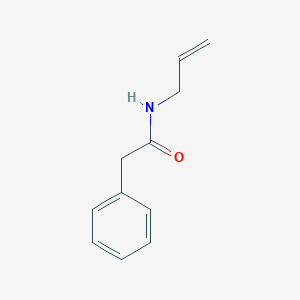
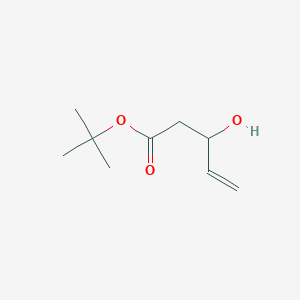
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
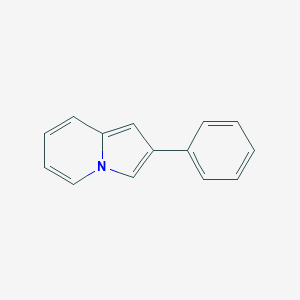
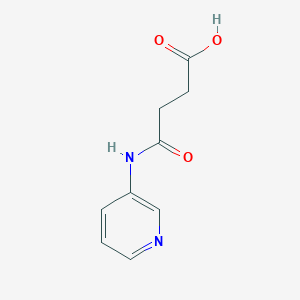
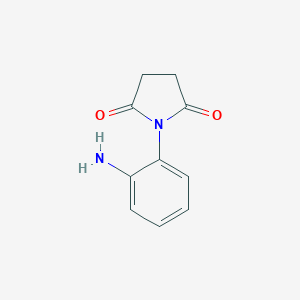
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)

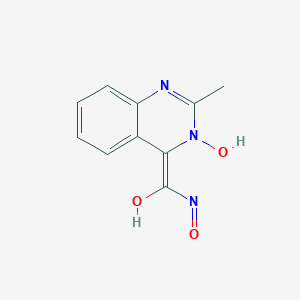
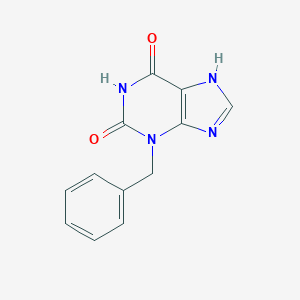
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
